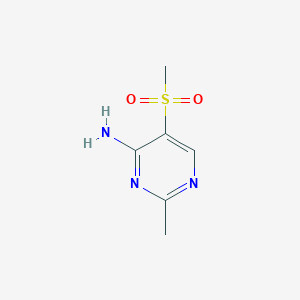
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry. The papers provided discuss various pyrimidine derivatives with different substitutions, which can offer insights into the chemical behavior and potential applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves chemoselective reactions, as described in the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine derivatives . These reactions can be selective for different substituents on the pyrimidine ring, depending on the presence of weak bases and the nature of the amines involved. Additionally, solid-phase synthesis methods have been developed for pyrido[2,3-d]pyrimidin-7-one compounds, which could be adapted for the synthesis of related pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by the presence of different substituents, which can restrict molecular conformational flexibility and affect biological activity. For instance, intramolecular hydrogen bonds between sulfo and methylamino groups can render high potency and selectivity in certain pyrimidine derivatives . The presence of substituents containing an amine in the 6-position of pyrazolo[1,5-a]pyrimidines has been shown to be crucial for activity against serotonin 5-HT6 receptors .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic displacement, reductive amination, and condensation reactions . The reactivity can be influenced by the electronic and steric properties of the substituents. For example, the presence of a methylsulfonyl group can lead to different reactivity patterns, as seen in the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as lipophilicity, molecular weight, and the presence of polar surface areas, can significantly impact their biological activity and pharmacokinetic profile. For example, the size and shape of the molecule, described by gyration radii, showed a clear tendency for more compact molecules to be more potent antagonists of the serotonin 5-HT6 receptor . Additionally, the calculated log P values of certain pyrimidine derivatives correlated with their ability to penetrate cells .
Applications De Recherche Scientifique
Importance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, have been recognized for their versatile applications in the field of medicinal and pharmaceutical chemistry due to their broader synthetic applications and bioavailability. These compounds serve as key precursors for developing various therapeutic agents owing to their significant biological activities. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, has been extensively explored using hybrid catalysts to enhance their synthetic efficiency and application in drug development (Parmar, Vala, & Patel, 2023).
Applications in Synthesis of N-heterocycles
The use of tert-butanesulfinamide in the synthesis of N-heterocycles, including pyrimidine derivatives, highlights the importance of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine in facilitating the generation of structurally diverse and biologically active compounds. This approach offers a general access to piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in natural products and therapeutically relevant compounds (Philip et al., 2020).
Advances in Heterocyclic Aromatic Amines
Recent research has shed light on the formation, mitigation, metabolism, and biological effects of heterocyclic aromatic amines (HAAs), including pyrimidine derivatives. These compounds, generated during food processing, exhibit potential carcinogenic properties. Understanding the mechanisms of HAAs' formation and their interaction with biological systems is crucial for developing safer food processing methods and assessing their health impacts. This research underscores the significance of pyrimidine derivatives in studying food safety and human health (Chen et al., 2020).
Anti-inflammatory Properties of Pyrimidines
Pyrimidines, including 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, exhibit a wide range of pharmacological effects, such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of vital inflammatory mediators. The comprehensive analysis of recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives provides a foundation for future research aimed at developing new anti-inflammatory agents with enhanced activity and reduced toxicity (Rashid et al., 2021).
Propriétés
IUPAC Name |
2-methyl-5-methylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPLAACTIPZDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

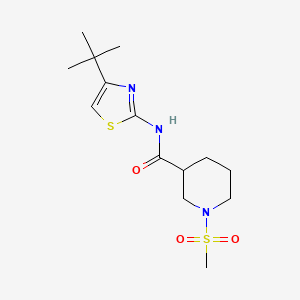

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)
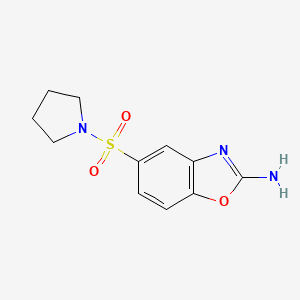
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
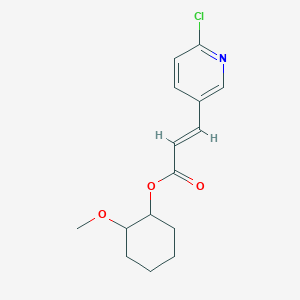
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
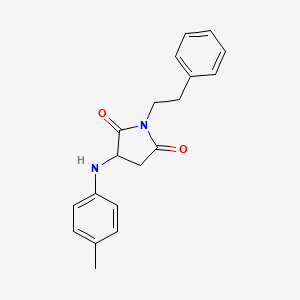
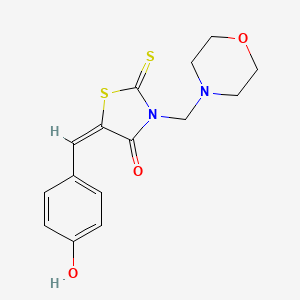
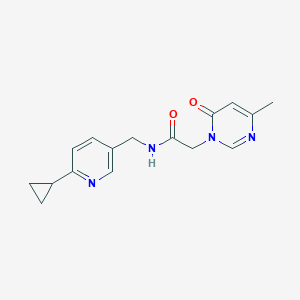

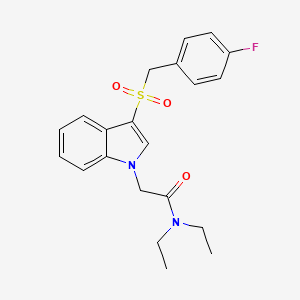
![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)